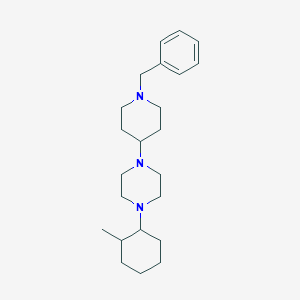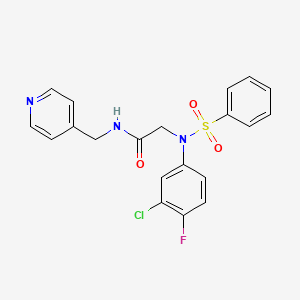![molecular formula C19H19NO2 B12476511 1-[1-(2-o-Tolyloxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B12476511.png)
1-[1-(2-o-Tolyloxy-ethyl)-1H-indol-3-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE typically involves the coupling of an indole derivative with a phenoxyethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(2-Phenylethyl)indole: Another indole derivative with different substituents.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A structurally related compound with methoxy groups instead of methyl.
Uniqueness
1-{1-[2-(2-METHYLPHENOXY)ETHYL]INDOL-3-YL}ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and indole groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO2/c1-14-7-3-6-10-19(14)22-12-11-20-13-17(15(2)21)16-8-4-5-9-18(16)20/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
MLUGAQLEAMVUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12476442.png)
![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12476448.png)


![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12476460.png)
![2-{3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12476462.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476483.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide](/img/structure/B12476491.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12476496.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12476504.png)

![1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one](/img/structure/B12476527.png)
